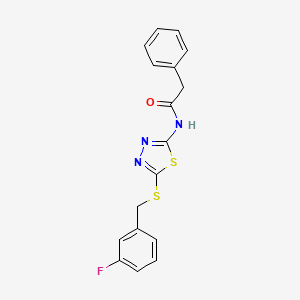![molecular formula C14H12F3NO2 B2798846 2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide CAS No. 445008-03-7](/img/structure/B2798846.png)
2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One approach involves the Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group . The compounds used were: methyl 2-cyanoacetate, malononitrile, 2-furylacetonitrile, acetophenone, 2-thioxo-1,3-thiazolidin-4-one (rhodanine), 5,5-dimethylcyclohexane-1,3-dione (dimedone), and methyl 2-azidoacetate .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom bonded to three fluorine atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, the Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied . The effect of microwave irradiation on the condensation reactions was also studied and compared with “classical” conditions .Aplicaciones Científicas De Investigación
Biomass Conversion and Sustainable Polymers
2,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide, as a derivative of furan compounds, shares relevance with the broader class of furan derivatives in scientific research. Specifically, research into furan derivatives like 5-Hydroxymethylfurfural (HMF) and its derivatives has highlighted their potential as sustainable alternatives to petrochemical feedstocks. These compounds can be produced from plant biomass and are considered pivotal for developing new polymers, functional materials, and fuels. The synthesis of HMF and its derivatives from plant feedstocks is critical for future chemical industries aiming to replace non-renewable hydrocarbon sources. This research underlines the broader application of furan derivatives, including this compound, in creating sustainable materials and energy solutions (Chernyshev, Kravchenko, & Ananikov, 2017).
Biofuel Development
Another significant application of furan derivatives lies in biofuel production. 2,5-Dimethylfuran (DMF), closely related to the compound , has been identified as a promising biofuel due to its high energy density and production from renewable lignocellulosic biomass. Research suggests that DMF could serve as an alternative fuel for spark ignition engines, potentially reducing the dependency on fossil fuels and mitigating the environmental impact of energy consumption. The synthesis process and performance evaluation of DMF highlight the importance of furan derivatives in the search for green and sustainable energy sources (Hoang, Nižetić, & Ölçer, 2021).
Chemical Synthesis and Material Science
Furan derivatives also play a critical role in chemical synthesis and material science. They serve as building blocks for various value-added chemicals, materials, and biofuels. The versatility of these compounds is due to their functional groups, allowing for diverse chemical reactions and synthesis pathways. The use of furan derivatives in organic synthesis, including the synthesis of fine chemicals, showcases the potential for integrating renewable resources into the chemical industry and promoting sustainable development (Fan, Verrier, Queneau, & Popowycz, 2019).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Given the diverse nature of activities exhibited by similar compounds, there is potential for this compound to be used in the development of new drugs for various diseases or disorders .
Propiedades
IUPAC Name |
2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-8-6-12(9(2)20-8)13(19)18-11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STANQHGHWXUQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2798763.png)
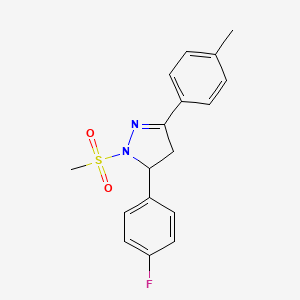
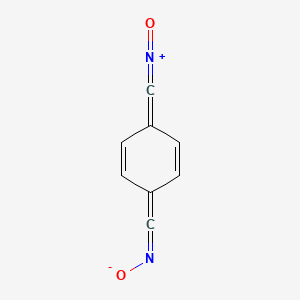
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2798768.png)
![(E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2798770.png)

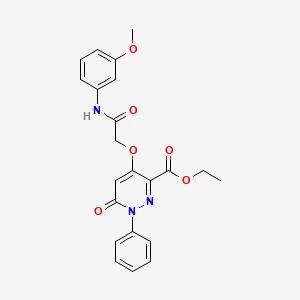
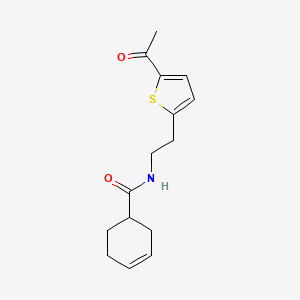
![5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2798779.png)
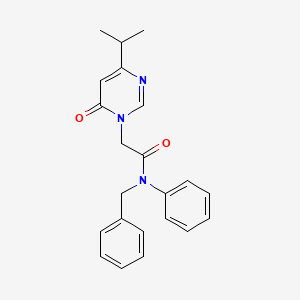
![2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798781.png)
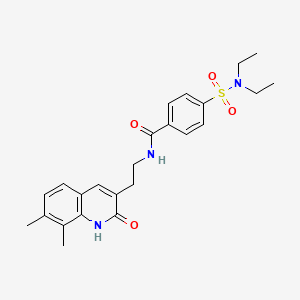
![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2798783.png)
